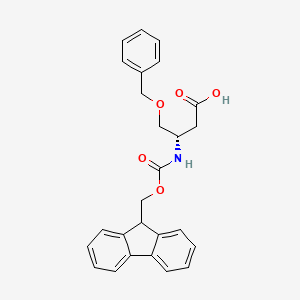

Fmoc-|A-HoSer(Bzl)-OH

説明

Molecular Structure Analysis

The molecular formula of Fmoc-|A-HoSer(Bzl)-OH is C26H25NO5. Its molecular weight is 431.5 g/mol. The specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Fmoc-|A-HoSer(Bzl)-OH has several physical and chemical properties that make it interesting for scientific research . Unfortunately, the specific details of these properties are not available in the search results.科学的研究の応用

Hydrogel Applications in Drug Delivery and Carbon Nanomaterials Integration

Hydrogels formed by the self-assembly of low-molecular-weight gelators, particularly those based on peptide and amino acid derivatives, have seen increasing interest for their potential applications in drug delivery systems. Research by Guilbaud-Chéreau et al. (2019) has shown that hydrogels incorporating Fmoc-Tyr-OH/Fmoc-Tyr(Bzl)-OH and Fmoc-Phe-OH/Fmoc-Tyr(Bzl)-OH, along with carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, exhibit promising properties for controlled drug delivery. These hydrogels are capable of loading a high concentration of hydrophilic drugs (e.g., l-ascorbic acid) and releasing a significant amount of the drug upon near-infrared light irradiation, triggered by the heat generated by the carbon nanomaterials. This innovative approach demonstrates the potential of Fmoc-protected amino acid-based hydrogels for developing advanced drug delivery systems that can be externally triggered for controlled release (Guilbaud-Chéreau et al., 2019).

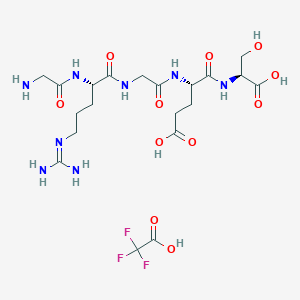

Peptide Synthesis and Solid-Phase Syntheses Improvements

Another significant application of Fmoc-protected amino acids is in the synthesis of peptides, especially in solid-phase syntheses. Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, emphasizing the utility of Fmoc protection in facilitating peptide chain assembly and modification. Their work outlines an efficient approach for the large-scale preparation of Fmoc-protected amino acids, demonstrating their critical role in the synthesis of complex peptide structures. This method not only improves the synthesis efficiency but also enhances the diversity and functionality of peptide-based materials (Šebesta & Seebach, 2003).

Enhancement of Antibacterial Composite Materials

The advancement of peptide- and amino-acid-based nanotechnology has opened new avenues for the development of biomedical materials with enhanced properties. Research conducted by Schnaider et al. (2019) explores the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks. These materials, when incorporated within resin-based composites, demonstrated significant antibacterial activity without compromising the materials' mechanical and optical properties. This research highlights the potential of Fmoc-protected amino acids in creating innovative materials that can effectively combat bacterial growth while maintaining desirable physical properties for biomedical applications (Schnaider et al., 2019).

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)14-19(16-31-15-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNYBSSWUOTET-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-|A-HoSer(Bzl)-OH | |

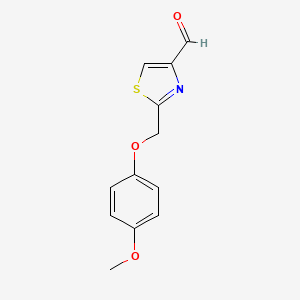

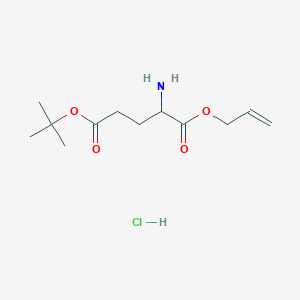

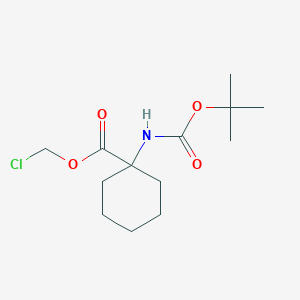

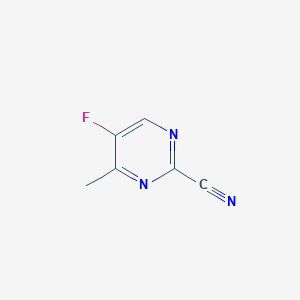

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

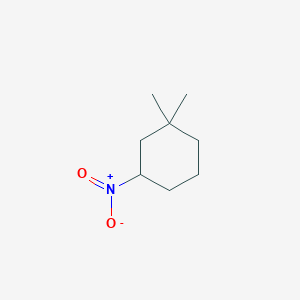

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)

![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)